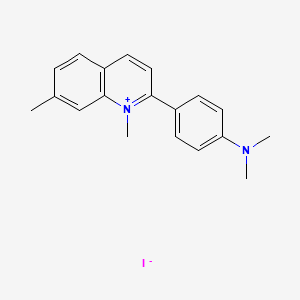![molecular formula C17H17ClN2O5 B14690173 Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate CAS No. 25313-19-3](/img/structure/B14690173.png)
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate is an organic compound with a complex structure that includes a benzyl group, a chlorinated nitrophenoxy group, and a carbonimidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate typically involves multiple steps. One common method includes the reaction of benzylamine with 3-(2-chloro-4-nitrophenoxy)propyl chloride under basic conditions to form the intermediate product. This intermediate is then treated with a suitable carbonimidating agent, such as cyanogen bromide, to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzyl carbonimidate derivatives, while reduction can produce aminobenzyl carbonimidate derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)ethyl]carbonimidate
- Benzyl hydrogen [3-(2-bromo-4-nitrophenoxy)propyl]carbonimidate
- Benzyl hydrogen [3-(2-chloro-4-aminophenoxy)propyl]carbonimidate
Uniqueness
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
25313-19-3 |
|---|---|
Molekularformel |
C17H17ClN2O5 |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
benzyl N-[3-(2-chloro-4-nitrophenoxy)propyl]carbamate |
InChI |
InChI=1S/C17H17ClN2O5/c18-15-11-14(20(22)23)7-8-16(15)24-10-4-9-19-17(21)25-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2,(H,19,21) |
InChI-Schlüssel |
JUDKZCIMKLYXNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
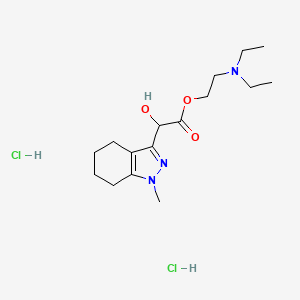
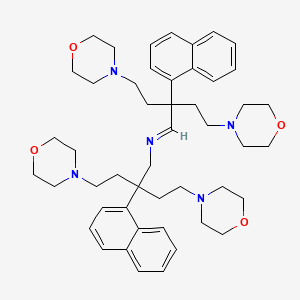

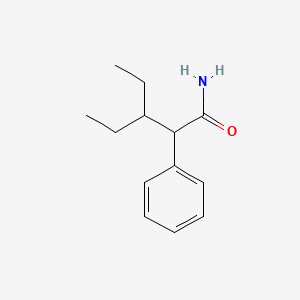

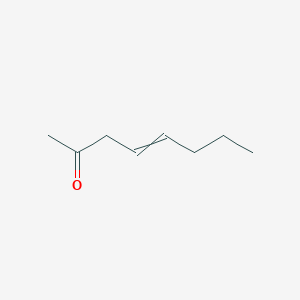
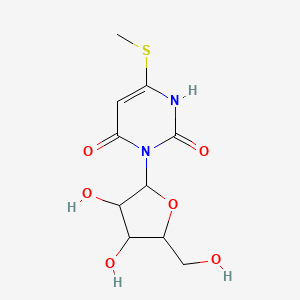


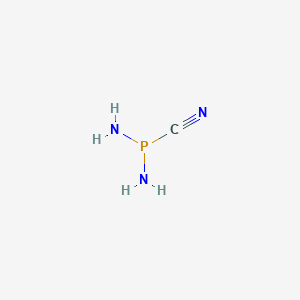
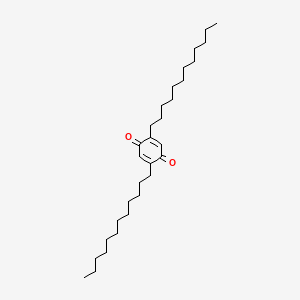
![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
